Stereochemical Configuration: Achiral cis (Meso) vs. Chiral trans Isomer
The (Z)‑diisopropyl ester possesses (1S,2R) configuration, rendering it an achiral meso compound. The trans‑isomer (diisopropyl (1S,2S)‑cyclobutane‑1,2‑dicarboxylate, CAS 64011‑75‑2) is a chiral molecule that can be resolved into enantiomers . This stereochemical distinction is absolute and dictates whether the building block is suitable for enantioselective synthesis or achiral applications.
| Evidence Dimension | Stereochemistry / chirality |
|---|---|
| Target Compound Data | Cis (1S,2R) – meso (achiral), 2 defined stereocenters but internally compensated |
| Comparator Or Baseline | Trans (1S,2S) – chiral, 2 defined stereocenters, enantiomeric pair possible (CAS 64011‑75‑2) |
| Quantified Difference | Target: 0 enantiomers; Comparator: 2 enantiomers resolvable |
| Conditions | Structural assignment by IUPAC nomenclature and SMILES (ChemSpider CSID:42190 vs. target InChIKey OJDSRYHETADDNR‑AOOOYVTPSA‑N) |
Why This Matters
For procurement, the cis isomer is the only choice when an achiral cyclobutane‑1,2‑diester scaffold is required; the trans isomer cannot substitute without introducing chirality and potentially altering biological or material properties.
